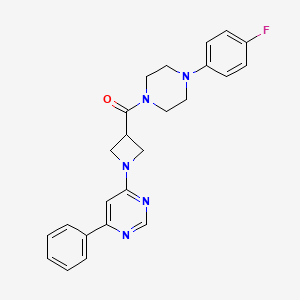

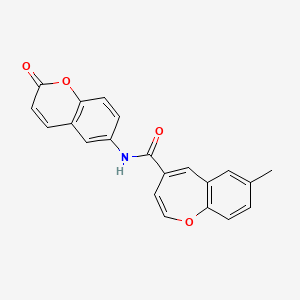

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

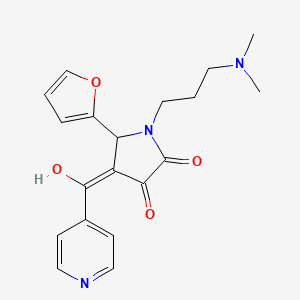

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a chemical compound with a complex structure. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The InChI code for a similar compound,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, is 1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This provides a detailed representation of the molecular structure, but a full analysis would require more specific information or computational chemistry tools. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available literature. A similar compound,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, has a molecular weight of 244.7 and is described as a white to yellow solid .

Applications De Recherche Scientifique

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENT inhibitors have potential applications in treating cardiovascular diseases and cancer therapy. The compound is more selective to ENT2 over ENT1, which could lead to the development of new therapeutic agents that target specific ENTs .

Anticancer Activity

Piperazine derivatives, including the one , have been synthesized and evaluated for their anticancer properties. These compounds have shown potent antitumor activity against various tumor cell lines, indicating their potential use in anticancer drug development.

Antimicrobial Applications

The structural analogs of this compound have been explored for their antimicrobial efficacy. For instance, benzimidazole derivatives synthesized from similar piperazine compounds have shown promise in inhibiting urease enzymes, which can help prevent ureolytic bacterial infections .

Antifungal Agents

Some derivatives of piperazine have been synthesized as potential antifungal agents. These compounds have been tested against various fungal strains, and certain analogs have displayed fungicidal activity, suggesting their use in antifungal therapies .

Neuropharmacological Properties

Piperazine derivatives are known for their wide range of neuropharmacological activities. They have been used as antidepressants, anxiolytics, anti-Alzheimer’s, anti-Parkinson’s, and anticonvulsant agents. The compound could be modified to enhance these properties for clinical applications .

Enzyme Inhibition for Bacterial Infection Prevention

The compound has been part of studies aiming to synthesize novel series of derivatives that target enzymes like urease. By inhibiting such enzymes, these compounds can serve as a method for preventing infections caused by ureolytic bacteria .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O/c25-20-6-8-21(9-7-20)28-10-12-29(13-11-28)24(31)19-15-30(16-19)23-14-22(26-17-27-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVZQUMOHPQTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2882162.png)

![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)

![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)

![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)